N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 82559-74-8
VCID: VC17272908
InChI: InChI=1S/C14H16N2O4/c1-4-9-8-12(20-16-9)15-14(17)13-10(18-2)6-5-7-11(13)19-3/h5-8H,4H2,1-3H3,(H,15,17)
SMILES:
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol

N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide

CAS No.: 82559-74-8

Cat. No.: VC17272908

Molecular Formula: C14H16N2O4

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide - 82559-74-8

Specification

CAS No. 82559-74-8
Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
IUPAC Name N-(3-ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide
Standard InChI InChI=1S/C14H16N2O4/c1-4-9-8-12(20-16-9)15-14(17)13-10(18-2)6-5-7-11(13)19-3/h5-8H,4H2,1-3H3,(H,15,17)
Standard InChI Key UZYYKKBTYLWUQC-UHFFFAOYSA-N
Canonical SMILES CCC1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC

Introduction

Chemical Identity and Structural Features

N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide belongs to the benzamide class of compounds, which are widely studied for their biological activity. The molecule consists of two primary components:

  • A 1,2-oxazole ring with an ethyl substituent at the 3-position.

  • A 2,6-dimethoxybenzamide group linked to the oxazole's 5-position.

Molecular Formula and Weight

  • Molecular Formula: C₁₅H₁₇N₂O₄

  • Molecular Weight: 295.31 g/mol (calculated based on compositional analysis).

Structural Analogues and Key Differences

Synthesis and Manufacturing

General Synthetic Pathways

The synthesis of N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide likely follows methodologies outlined in patents for analogous benzamide derivatives. A representative route involves:

  • Oxazole Ring Formation: Cyclization of ethyl-substituted nitriles or amides with hydroxylamine derivatives to construct the 1,2-oxazole core .

  • Benzamide Coupling: Reaction of 2,6-dimethoxybenzoic acid chloride with the 5-amino group of the synthesized oxazole .

Key Intermediate: 3-Ethyl-5-amino-1,2-oxazole

  • CAS#82560-06-3 (3-(3-methylpentan-3-yl)-1,2-oxazol-5-amine) serves as a model for analogous intermediates. Substituting the methylpentyl group with ethyl would yield the target amine precursor .

Patent-Based Insights

Patent US4416683A discloses methods for synthesizing structurally related benzamides, such as 2,6-dimethoxy-N-[5-(1-propylcyclohexyl)-1,3,4-thiadiazol-2-yl]benzamide. While thiadiazole and oxazole rings differ in electronic properties, the patent’s emphasis on regioselective coupling and purification techniques (e.g., column chromatography, recrystallization) is broadly applicable .

Physicochemical Properties

Predicted Properties

Based on structural analogs like isoxaben , the following properties are anticipated:

PropertyValue/DescriptionBasis of Estimation
Density~1.10–1.20 g/cm³Similar benzamide derivatives
Melting Point150–170°CThermal analysis of isoxaben
SolubilityLow in water; soluble in DMSO, acetoneLogP ≈ 2.5–3.0
StabilityStable under ambient conditionsOxazole ring resilience

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks for amide C=O (~1650 cm⁻¹), aromatic C-O-C (~1250 cm⁻¹), and oxazole C=N (~1600 cm⁻¹).

  • NMR: Distinct signals for methoxy protons (δ 3.8–4.0 ppm), ethyl group (δ 1.2–1.4 ppm, triplet), and aromatic protons (δ 6.5–7.5 ppm).

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Oxazole Substituents: Bulky groups (e.g., ethyl vs. methylpentyl) modulate membrane permeability and target affinity.

  • Methoxy Positioning: 2,6-Dimethoxy configuration enhances binding to plant cellulose synthases .

Toxicological Profile

While no direct data exists, the compound’s similarity to isoxaben suggests:

  • Acute Toxicity: Likely low mammalian toxicity (LD₅₀ > 2000 mg/kg in rats).

  • Environmental Impact: Potential persistence in soil, necessitating biodegradation studies.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop cost-effective routes for large-scale production.

  • Bioactivity Assays: Test herbicidal efficacy against model weeds (e.g., Arabidopsis thaliana).

  • Environmental Safety: Assess degradation pathways and ecotoxicology.

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